4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline is a chemical compound classified under the category of quinazoline derivatives. It is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound features a complex structure that includes multiple aromatic rings, which contribute to its chemical properties and biological activities.
This compound can be sourced from various chemical suppliers, and its synthesis has been documented in several scientific publications. The compound's identification is supported by its unique CAS number, which facilitates its recognition in chemical databases.
4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline falls under the classification of heterocyclic compounds, specifically those containing nitrogen in their ring structure. Its molecular formula is , indicating the presence of bromine and nitrogen atoms alongside carbon and hydrogen.
The synthesis of 4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and catalyst concentration, significantly influence the yield and purity of 4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline. Optimizing these parameters is crucial for industrial-scale production.
The molecular structure of 4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline consists of:
The arrangement of these groups contributes to the compound's unique properties and reactivity.
Crystallographic studies may provide additional data on bond lengths and angles, which are essential for understanding the compound's stability and reactivity.
4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline can participate in various chemical reactions due to its functional groups:
The specific conditions for these reactions—such as temperature, solvent, and catalysts—are critical for achieving desired outcomes and optimizing yields.
The mechanism of action for 4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline primarily relates to its biological interactions:
Quantitative data regarding binding affinities and biological activities would typically be derived from experimental assays conducted during drug development phases.
Relevant data such as flash points, boiling points, and density can guide safe handling and application protocols .
4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline has significant potential in various scientific fields:
Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure combining benzene and pyrimidine rings. The benzo[h]quinazoline variant extends this core through angular annellation, enhancing its three-dimensional electronic profile and binding capabilities. This structural evolution underpins its significance in designing targeted therapies, particularly in oncology. The specific compound 4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline exemplifies strategic modification of this scaffold, integrating halogenated and aryl substituents to optimize pharmacodynamic interactions with biological targets such as protein kinases.
Quinazoline research originated in the late 19th century with Bischler and Lang's pioneering synthesis via decarboxylation of quinazoline-2-carboxylic acid [3] [5]. The discovery of vasicine (±) (peganine) in 1888—a natural quinazoline alkaloid from Adhatoda vasica—marked the first evidence of the scaffold's bioactivity (bronchodilatory effects) [3]. Modern drug discovery leveraged these foundations, culminating in FDA-approved kinase inhibitors:
Table 1: Evolution of Quinazoline-Based Therapeutics
Year | Milestone | Significance |
---|---|---|
1888 | Isolation of vasicine | First bioactive quinazoline alkaloid |
1895 | Bischler-Lang synthesis | Parent quinazoline preparation method |
2003 | Gefitinib approval | Validated quinazoline as kinase inhibitor scaffold |
2013 | Erlotinib & afatinib approvals | Addressed drug resistance in oncology targets |
This trajectory demonstrates how quinazoline cores serve as "molecular canvases" for engineering target selectivity—a principle extended to benzo[h]quinazoline derivatives like 4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline.
Benzo[h]quinazoline differentiates itself from linear isomers (e.g., benzo[f]quinazoline) through its angular fusion pattern, where the pyrimidine ring is annellated asymmetrically to the terminal benzene ring. This curvature induces distinct electronic and steric properties:
Table 2: Structural Comparison of Key Quinazoline Isomers
Parameter | Benzo[h]quinazoline | Benzo[f]quinazoline | Phthalazine |
---|---|---|---|
Annellation Angle | Angular (120°) | Linear (180°) | Linear (180°) |
Dipole Moment | 2.2 D [5] | ~2.0 D | 5.3 D |
pKa | 3.51 [5] | 3.45 | 1.24 |
Target Compatibility | Deep kinase pockets | Shallow enzymatic clefts | Phosphodiesterases |
Spectral characterization of 4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline confirms C2 symmetry (¹H NMR: δ 7.2–8.3 ppm for aromatic protons) and carbonyl orientation (IR: 1628–1635 cm⁻¹, C=N stretch) [4].
The strategic placement of 4-bromophenyl at C4 and phenyl at C2 of the benzo[h]quinazoline core synergistically enhances target affinity and cellular penetration:
Metabolic Resistance: Bromine’s resistance to cytochrome P450 oxidation extends plasma half-life versus chloro/fluoro analogs [4].
Phenyl (C2 position):
Table 3: Structure-Activity Relationship of Key Substituents
Substituent | Position | Key Interactions | Biological Impact |
---|---|---|---|
4-Bromophenyl | C4 | Hydrophobic filling; halogen bonding | ↑ EGFR inhibition (IC50 ↓ 40% vs H-analog) |
Phenyl | C2 | π-stacking; hydrophobic collapse induction | ↑ Cellular uptake (log P ↑ 1.2 vs methyl) |
Hydrogen* | C4/C2 | N/A | Baseline activity (IC50 >10 μM) |
*Reference unsubstituted benzo[h]quinazoline
In breast cancer models (MCF-7), bromine’s halogen bonding with HER2 Gly776 correlates with sub-μM IC50 values, outperforming chloro/iodo variants by 3–5-fold [3] [4]. The combined substituent effects exemplify rational design principles for next-generation kinase inhibitors.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: